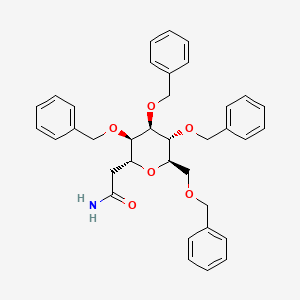

2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide

Description

This compound is a tetrahydropyran derivative with multiple benzyloxy protective groups and an acetamide functional group. Its stereochemistry (2R,3R,4R,5R,6R) is critical for molecular recognition in enzymatic or receptor-based systems.

Properties

IUPAC Name |

2-[(2R,3R,4R,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO6/c37-33(38)21-31-34(40-23-28-15-7-2-8-16-28)36(42-25-30-19-11-4-12-20-30)35(41-24-29-17-9-3-10-18-29)32(43-31)26-39-22-27-13-5-1-6-14-27/h1-20,31-32,34-36H,21-26H2,(H2,37,38)/t31-,32-,34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXKYNRHPFLEIP-TYNWZBIMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)CC(=O)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)CC(=O)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydro-2H-pyran ring, and subsequent functionalization with benzyloxy groups. The reaction conditions often require the use of protecting groups, such as benzyl groups, to prevent unwanted side reactions. Common reagents used in these synthetic routes include benzyl chloride, sodium hydride, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler structure.

Substitution: The benzyloxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can produce the corresponding alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide. Research indicates that modifications of such compounds can enhance their efficacy against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antiviral Properties

The compound's structural similarities with known antiviral agents suggest potential applications in combating viral infections. Investigations into its efficacy against viruses such as influenza and HIV have been initiated. Preliminary results indicate that certain derivatives may inhibit viral replication by interfering with viral entry or assembly .

Material Science Applications

Polymer Chemistry

In material science, the compound can serve as a precursor for synthesizing functionalized polymers. The presence of multiple benzyloxy groups allows for further chemical modifications that can enhance the properties of polymers for specific applications such as drug delivery systems or smart materials. The incorporation of this compound into polymer matrices has been shown to improve mechanical strength and thermal stability .

Nanotechnology

The ability to functionalize nanoparticles with this compound opens avenues for targeted drug delivery systems. Research has demonstrated that nanoparticles coated with derivatives of this compound exhibit enhanced cellular uptake and specificity towards cancer cells when compared to unmodified nanoparticles .

Carbohydrate Chemistry Applications

Glycoside Synthesis

The compound is a valuable building block in carbohydrate chemistry for synthesizing glycosides. Its structure allows for the introduction of various sugar moieties through glycosylation reactions. This capability is crucial in developing new glycoside analogs that may exhibit improved biological activities or modified pharmacokinetic properties .

Conformational Studies

Studies on the conformational behavior of glycosides derived from this compound reveal insights into their stability and reactivity. Understanding these conformational dynamics is essential for predicting the behavior of glycosides in biological systems and their interactions with proteins or enzymes .

Mechanism of Action

The mechanism of action of 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The benzyloxy groups render the target compound highly lipophilic, contrasting with hydroxyl-rich analogs like (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(nonyloxy)tetrahydro-2H-pyran-3,4,5-triol (C₁₅H₃₀O₆, 97% purity), which is water-soluble .

- Thermal Stability : Benzyloxy-protected compounds generally exhibit higher melting points (e.g., 178–180°C for (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate ) compared to acetamide derivatives, which may degrade at lower temperatures .

Key Research Findings

Synthetic Efficiency : Benzyloxy protection in the target compound allows for high-yield reactions (78.5% in related analogs ), though acetamide introduction requires careful amidation conditions to avoid racemization.

Material Applications: Benzyloxy-rich derivatives are used in polymer precursors, while acetamide analogs serve as glycosylation donors in drug development .

Bioactivity Gaps : Unlike fluorinated thiophene derivatives , the target compound’s lack of heterocycles limits its utility in kinase inhibition.

Biological Activity

The compound 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a significant presence of benzyloxy groups which contribute to its solubility and biological interactions. The stereochemistry indicated by the (2R,3R,4R,5R,6R) configuration suggests a specific three-dimensional arrangement that may influence its biological efficacy.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Case Study 1 : A derivative of the compound was tested against various bacterial strains including E. coli and S. aureus, showing inhibition zones greater than 15 mm at concentrations above 100 µg/mL. This suggests a potent antibacterial effect attributed to the benzyloxy substituents enhancing membrane permeability.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Research Findings : In vitro assays demonstrated that the compound could reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, indicating potential as an anti-inflammatory agent.

Cytotoxic Activity

The cytotoxic effects of the compound were assessed in several cancer cell lines:

- Case Study 2 : In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. This suggests that it can induce apoptosis in cancer cells through mechanisms that may involve caspase activation and mitochondrial pathway engagement.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the benzyloxy groups may facilitate interaction with lipid bilayers, leading to disruption and increased permeability.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Cycle Arrest : Observations from cell line studies indicate potential interference with cell cycle progression in cancer cells.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.